
3-Bromo-2-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-oxopentanoic acid is an organic compound with the molecular formula C5H7BrO3 It is a derivative of 2-oxopentanoic acid, where a bromine atom is substituted at the third carbon position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-oxopentanoic acid typically involves the bromination of 2-oxopentanoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid. The reaction is usually performed at a low temperature to prevent over-bromination and to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the final product.
化学反応の分析
Types of Reactions: 3-Bromo-2-oxopentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of 3-hydroxy-2-oxopentanoic acid or 3-amino-2-oxopentanoic acid.
Reduction: Formation of 3-bromo-2-hydroxypentanoic acid.
Oxidation: Formation of 3-bromo-2,3-dioxopentanoic acid.
科学的研究の応用
3-Bromo-2-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-Bromo-2-oxopentanoic acid involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
類似化合物との比較
3-Chloro-2-oxopentanoic acid: Similar structure but with a chlorine atom instead of bromine.
2-Oxopentanoic acid: Lacks the halogen substitution.
3-Iodo-2-oxopentanoic acid: Contains an iodine atom instead of bromine.
Uniqueness: 3-Bromo-2-oxopentanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable reagent in various chemical reactions and research applications.
特性
分子式 |
C5H7BrO3 |
|---|---|
分子量 |
195.01 g/mol |
IUPAC名 |
3-bromo-2-oxopentanoic acid |
InChI |
InChI=1S/C5H7BrO3/c1-2-3(6)4(7)5(8)9/h3H,2H2,1H3,(H,8,9) |
InChIキー |
MIEDIVUAVHIVRF-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13653208.png)
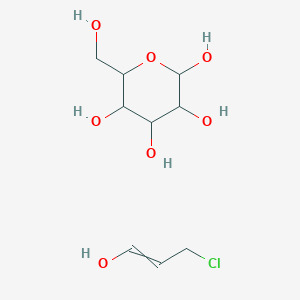
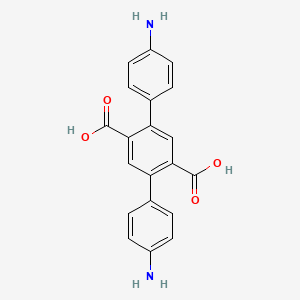
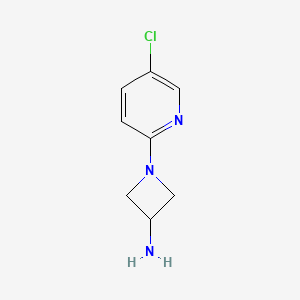



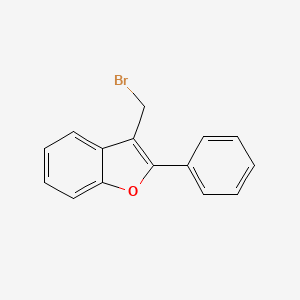

![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13653262.png)

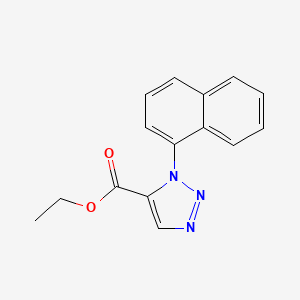

![1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13653306.png)
